S-(+)-N-Trifluoroacetodidemethyl Citalopram
Overview
Description
S-(+)-N-Trifluoroacetodidemethyl Citalopram: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by the presence of a trifluoroacetyl group, which distinguishes it from its parent molecule, citalopram. The addition of the trifluoroacetyl group can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
S-(+)-N-Trifluoroacetodidemethyl Citalopram, also known as N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin (5-HT) in the central nervous system (CNS) .
Mode of Action
This compound enhances serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition, having minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . It is also suggested that it has an allosteric effect on its target, which may be responsible for its observed superior efficacy and faster onset compared to other SSRIs .
Biochemical Pathways
The compound’s action affects the serotonergic neurotransmission pathway. By inhibiting the reuptake of serotonin, it increases the levels of serotonin in the synaptic cleft, enhancing the transmission of signals between neurons . This leads to the potentiation of serotonergic activity in the CNS, which is believed to be one of the mechanisms underlying its antidepressant effect .
Pharmacokinetics
Following oral administration, the compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life is about 27–33 hours, consistent with once-daily administration .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic activity in the CNS. This results in improved mood and reduced symptoms of depression . Additionally, it has been suggested that the compound may have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by the same CYP enzymes could potentially affect its metabolism and hence its efficacy . Moreover, environmental pollutants could potentially affect the degradation of the compound, impacting its persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-N-Trifluoroacetodidemethyl Citalopram typically involves the modification of the citalopram molecule. One common method includes the introduction of the trifluoroacetyl group through a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-(+)-N-Trifluoroacetodidemethyl Citalopram can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(+)-N-Trifluoroacetodidemethyl Citalopram is used as a reference compound in the study of SSRI derivatives. Its unique structure allows researchers to investigate the effects of trifluoroacetylation on the pharmacological properties of SSRIs.
Biology: In biological research, this compound is used to study the interaction of SSRIs with serotonin transporters. It helps in understanding the binding affinity and selectivity of modified SSRIs towards their target receptors.
Medicine: In medicine, this compound is explored for its potential antidepressant activity. Researchers investigate its efficacy and safety profile compared to other SSRIs.
Industry: In the pharmaceutical industry, this compound is used in the development of new antidepressant drugs. Its unique properties may offer advantages in terms of efficacy, safety, and patient compliance.
Comparison with Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Sertraline: An SSRI with a unique chemical structure and pharmacological profile.
Uniqueness: S-(+)-N-Trifluoroacetodidemethyl Citalopram is unique due to the presence of the trifluoroacetyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in efficacy, safety, and side effect profile compared to other SSRIs.
Properties
IUPAC Name |
N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPNSRROUWKMK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652685 | |
Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217811-50-1 | |
Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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